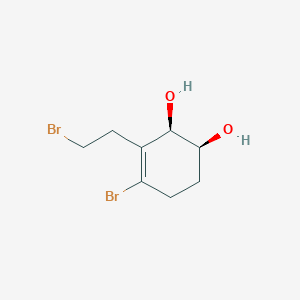![molecular formula C9H11NOS2 B14277171 N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine CAS No. 133406-78-7](/img/structure/B14277171.png)
N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine is an organic compound that features a thiophene ring substituted with a methyl group and a prop-2-en-1-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Substitution reactions: The methyl and prop-2-en-1-ylsulfanyl groups are introduced through substitution reactions. For instance, the methyl group can be added via Friedel-Crafts alkylation, while the prop-2-en-1-ylsulfanyl group can be introduced using thiol-ene click chemistry.
Formation of the hydroxylamine group: The final step involves the formation of the hydroxylamine group through the reaction of the thiophene derivative with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiophene ring and hydroxylamine group can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)amine: Similar structure but lacks the hydroxylamine group.
N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydrazine: Contains a hydrazine group instead of a hydroxylamine group.
Uniqueness
N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine is unique due to the presence of both a thiophene ring and a hydroxylamine group, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
133406-78-7 |
|---|---|
Molecular Formula |
C9H11NOS2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N-[(5-methyl-2-prop-2-enylsulfanylthiophen-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NOS2/c1-3-4-12-9-8(6-10-11)5-7(2)13-9/h3,5-6,11H,1,4H2,2H3 |
InChI Key |
FHWPPKRXAMBZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)SCC=C)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


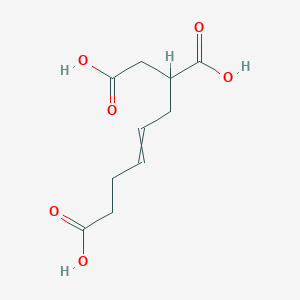
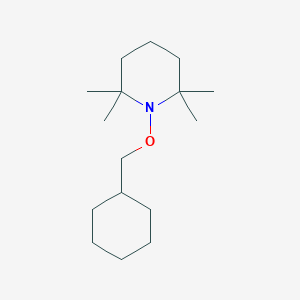
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
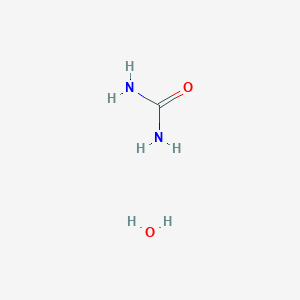
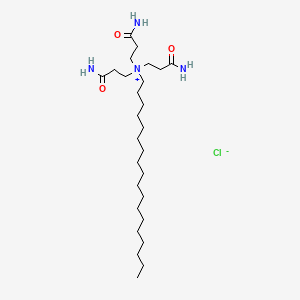
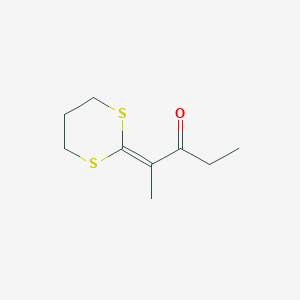

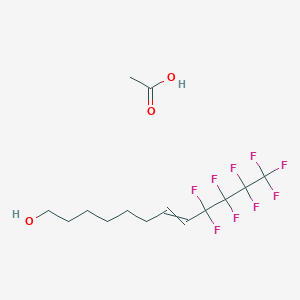
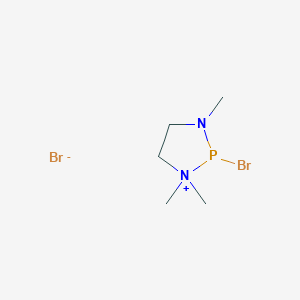
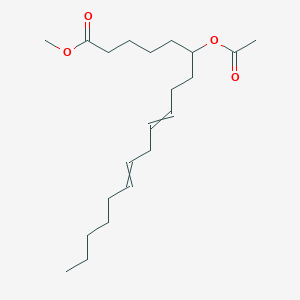
![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)

